

A Technical Guide to 2,2-Difluorobutane: Commercial Availability, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Difluorobutane**

Cat. No.: **B3031438**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,2-difluorobutane** (CAS No. 353-81-1), a fluorinated alkane of interest in organic synthesis and materials science. The document details its commercial availability from various suppliers, including a comparative summary of purities and pricing. Furthermore, it presents detailed experimental protocols for its synthesis, covering both a classical approach from 2,2-dichlorobutane and modern methods involving the direct fluorination of 2-butanone. Key physical, chemical, and spectral properties are summarized in tabular format for easy reference. Safety and handling information is also included. This guide is intended to be a valuable resource for researchers and professionals requiring in-depth technical information on **2,2-difluorobutane**.

Commercial Availability and Suppliers

2,2-Difluorobutane is available from a range of chemical suppliers, catering to research and development needs. The available purities and quantities vary among suppliers. A summary of prominent suppliers and their offerings is provided below. Please note that pricing is subject to change and should be confirmed with the respective suppliers.

Supplier	Product Number	Purity	Available Quantities	Price (USD, Approx.)
SynQuest Laboratories	1100-3-98	97%	1g, 5g, Bulk	\$136 (1g), \$565 (5g)
Biosynth	FD77184	Not specified	0.05g, 0.1g, 0.25g, 0.5g, 1g	Starting from \$900 (for 0.05g to 1g)
Apollo Scientific	PC450284	97%	1g, 5g	£136.00 (1g)
Amadis Chemical	AM20489351	97%	5g	\$406.00 (5g)
Santa Cruz Biotechnology	sc-268484	Not specified	Inquire	Inquire
CymitQuimica	CYM-353-81-1	Not specified	Inquire	Inquire

Physicochemical and Spectroscopic Data

A compilation of the key physical, chemical, and spectroscopic properties of **2,2-difluorobutane** is presented below for quick reference.

Property	Value	Reference
CAS Number	353-81-1	[1]
Molecular Formula	C ₄ H ₈ F ₂	
Molecular Weight	94.10 g/mol	
Appearance	Colorless liquid	
Boiling Point	30-31 °C	[2]
Melting Point	-114 °C	
Density	0.916 g/mL at 10 °C	[2]
Refractive Index	1.3192 at 10 °C	[2]
Flash Point	-27.5 °C	
Solubility	Moderately soluble in organic solvents, less soluble in water.	
¹ H NMR	See spectral data resources.	
¹⁹ F NMR	See spectral data resources.	
Mass Spectrum (GC-MS)	Available through NIST WebBook and PubChem. [1]	
IR Spectrum	Available through PubChem. [1]	

Synthesis of 2,2-Difluorobutane

The synthesis of **2,2-difluorobutane** can be approached through several routes. A classical method involves the fluorination of 2,2-dichlorobutane, while modern approaches favor the direct geminal difluorination of 2-butanone using specialized fluorinating agents.

Synthesis from 2,2-Dichlorobutane (Henne & Hinkamp Method)

This method, while effective, utilizes hydrogen fluoride, a highly corrosive and hazardous reagent that requires specialized equipment and handling procedures.

Experimental Protocol:

Step 1: Synthesis of 2,2-Dichlorobutane from 2-Butanone

The precursor, 2,2-dichlorobutane, can be synthesized from 2-butanone by reaction with phosphorus pentachloride (PCl_5).

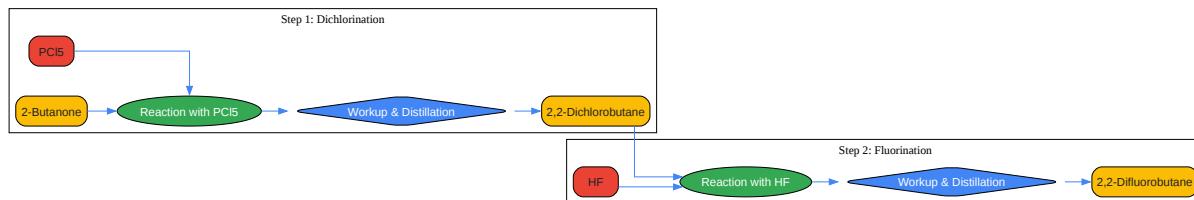
- Reaction: $\text{CH}_3\text{COCH}_2\text{CH}_3 + \text{PCl}_5 \rightarrow \text{CH}_3\text{CCl}_2\text{CH}_2\text{CH}_3 + \text{POCl}_3$
- Procedure: In a fume hood, to a flask equipped with a reflux condenser and a dropping funnel, add 2-butanone. Cool the flask in an ice bath. Slowly add phosphorus pentachloride in portions with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by GC). The reaction mixture is then carefully poured onto crushed ice to hydrolyze the remaining PCl_5 and POCl_3 . The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine. The crude 2,2-dichlorobutane is then dried over a suitable drying agent (e.g., anhydrous MgSO_4) and purified by fractional distillation.

Step 2: Fluorination of 2,2-Dichlorobutane to **2,2-Difluorobutane**

- Reaction: $\text{CH}_3\text{CCl}_2\text{CH}_2\text{CH}_3 + 2\text{HF} \rightarrow \text{CH}_3\text{CF}_2\text{CH}_2\text{CH}_3 + 2\text{HCl}$
- Procedure: In a suitable pressure reactor (e.g., a steel cylinder) equipped for handling anhydrous hydrogen fluoride, 2,2-dichlorobutane is treated with a stream of anhydrous hydrogen fluoride. The reaction is typically initiated at a low temperature and may require a catalyst (e.g., antimony pentachloride, SbCl_5) to proceed efficiently. The reaction is exothermic and requires careful temperature control. After the reaction is complete, the product mixture is carefully vented to remove excess HF and HCl. The crude **2,2-difluorobutane** is then washed with a dilute base solution to neutralize any remaining acid, followed by water. After drying, the product is purified by fractional distillation. A 51.3% yield of pure **2,2-difluorobutane** has been reported for this reaction.

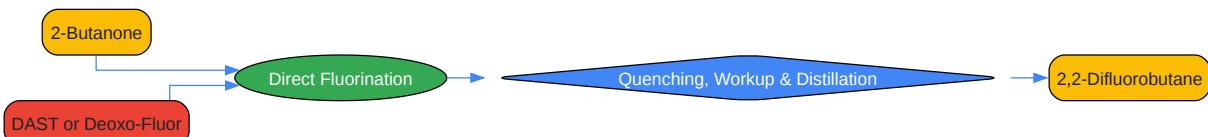
Modern Synthesis via Direct Fluorination of 2-Butanone

Modern methods for the synthesis of geminal difluorides often employ safer and more selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-


methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents convert the carbonyl group of a ketone directly to a difluoromethylene group.

Experimental Protocol (General Procedure for Ketones):

- Reaction: $\text{CH}_3\text{COCH}_2\text{CH}_3 + 2 (\text{Et})_2\text{NSF}_3 \text{ (DAST)} \rightarrow \text{CH}_3\text{CF}_2\text{CH}_2\text{CH}_3 + 2 (\text{Et})_2\text{NS(O)F} + 2 \text{ HF}$
- Procedure:
 - In a dry, inert atmosphere (e.g., nitrogen or argon) fume hood, a solution of 2-butanone in an anhydrous aprotic solvent (e.g., dichloromethane, CH_2Cl_2) is prepared in a flask made of fluoropolymer or polyethylene to prevent etching by HF byproducts.
 - The solution is cooled to -78°C using a dry ice/acetone bath.
 - Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor (typically 1.5 to 2.5 equivalents) is added dropwise to the cooled solution with vigorous stirring.
 - After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction should be monitored by ^{19}F NMR or GC-MS.
 - Upon completion, the reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
 - The organic layer is separated, and the aqueous layer is extracted with the same solvent.
 - The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO_4).
 - The solvent is carefully removed by distillation at atmospheric pressure.
 - The crude **2,2-difluorobutane** is then purified by fractional distillation.


Experimental Workflows and Signaling Pathways

The logical flow of the synthesis and purification processes can be visualized using diagrams.

[Click to download full resolution via product page](#)

Caption: Classic synthesis of **2,2-difluorobutane**.

[Click to download full resolution via product page](#)

Caption: Modern synthesis of **2,2-difluorobutane**.

Safety and Handling

2,2-Difluorobutane is a highly flammable liquid and vapor.^[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.^[3] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated place.

The synthesis of **2,2-difluorobutane** involves hazardous reagents. Hydrogen fluoride is extremely corrosive and toxic. Phosphorus pentachloride is corrosive and reacts violently with water. DAST and Deoxo-Fluor are moisture-sensitive and can release HF upon decomposition. Always consult the Safety Data Sheet (SDS) for each reagent and take all necessary safety precautions.

Conclusion

2,2-Difluorobutane is a commercially available fluorinated building block with well-defined physical and chemical properties. Its synthesis can be achieved through both classical and modern methodologies, with the latter offering potential advantages in terms of safety and selectivity. This guide provides the essential technical information required for researchers and professionals to procure, synthesize, and handle **2,2-difluorobutane** for their applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. 2,2-dichlorobutane | 4279-22-5 | Buy Now [molport.com]
- 3. 2,2-Dichlorobutane | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [A Technical Guide to 2,2-Difluorobutane: Commercial Availability, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3031438#commercial-availability-and-suppliers-of-2-2-difluorobutane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com